molecular formula C20H24N4O3 B5595221 1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B5595221
M. Wt: 368.4 g/mol
InChI Key: MVHAVQOJSHGODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.18484064 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Research on compounds similar to 1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid often focuses on their synthesis and the exploration of their chemical reactions. For instance, studies have detailed methods for the electrophilic amination of C-H-acidic compounds, leading to a variety of spirocyclic and heterocyclic structures (Andreae et al., 1992). Similarly, research on heterospirocyclic compounds and their potential as dipeptide synthons shows the versatility and applicability of these chemical structures in peptide synthesis (Suter et al., 2000).

Novel Compounds and Material Development

The development of novel compounds and materials utilizing spirocyclic frameworks is a significant area of interest. For example, the synthesis of azaspiro[4.5]decane systems through oxidative cyclization demonstrates the potential for creating new molecular structures with unique properties (Martin‐Lopez & Bermejo, 1998). Additionally, the creation of chiral spiroacetals from carbohydrates highlights the intersection of organic synthesis and the development of biologically relevant molecules (Martín, Salazar, & Suárez, 1995).

Potential Therapeutic Applications

While excluding specific details on drug use and dosage, it's worth noting that research into spirocyclic compounds often explores their potential therapeutic applications. For instance, the development of spirothiazolidines and their analogs has been investigated for their anticancer and antidiabetic properties, demonstrating the broad applicability of spirocyclic structures in medicinal chemistry (Flefel et al., 2019).

Structural and Mechanical Studies

Studies on the crystal structure and mechanical properties of spirocyclic compounds provide insights into their stability and potential uses in materials science. For example, research into supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives sheds light on how substituents affect molecular packing and stability (Graus et al., 2010).

Properties

IUPAC Name

1-methyl-2-oxo-8-[(4-pyrazol-1-ylphenyl)methyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-22-18(25)13-17(19(26)27)20(22)7-11-23(12-8-20)14-15-3-5-16(6-4-15)24-10-2-9-21-24/h2-6,9-10,17H,7-8,11-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHAVQOJSHGODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C12CCN(CC2)CC3=CC=C(C=C3)N4C=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.